4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidinone ring
Preparation Methods
The synthesis of 4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-phenylpyrrolidin-2-one with 1-(3-phenoxypropyl)benzimidazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions for several hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets within cells. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one can be compared with other benzimidazole derivatives and pyrrolidinone-containing compounds. Similar compounds include:
1-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
4-Phenylpyrrolidin-2-one: Used in the synthesis of various pharmaceuticals.
1-(3-Phenoxypropyl)benzimidazole: Studied for its potential therapeutic applications
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its individual components.
Properties
IUPAC Name |
4-[1-(3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c30-25-18-20(19-29(25)21-10-3-1-4-11-21)26-27-23-14-7-8-15-24(23)28(26)16-9-17-31-22-12-5-2-6-13-22/h1-8,10-15,20H,9,16-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEOYIKJYNOGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.